3,3-Difluoroprop-1-en-1-one
Description
Significance of Fluorinated α,β-Unsaturated Carbonyl Compounds in Synthetic Organic Chemistry
α,β-Unsaturated carbonyl compounds, such as enones and enals, are versatile intermediates in organic synthesis, susceptible to attack by nucleophiles at both the carbonyl carbon and the β-carbon. wikipedia.org The introduction of fluorine atoms into these structures further modulates their reactivity and provides access to a diverse array of fluorinated products.
Fluorinated α,β-unsaturated carbonyl compounds are valuable building blocks for several reasons:
Modified Reactivity: The strong electron-withdrawing nature of fluorine atoms can influence the electrophilicity of the carbonyl group and the conjugated system, altering the regioselectivity of nucleophilic attacks.
Access to Fluorinated Scaffolds: These compounds serve as precursors to a wide range of fluorine-containing molecules, including those with potential biological activity. For instance, they can be used in Diels-Alder reactions to create selectively fluorinated cyclohexenes. acs.org
Bioisosteric Replacement: In medicinal chemistry, a vinyl fluoride (B91410) group can act as a bioisostere of an enolate, potentially leading to compounds with improved metabolic stability and binding affinity. nih.gov
The Michael addition, a key reaction in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, has been successfully applied to fluorinated acceptors, highlighting their importance in constructing complex fluorinated molecules. beilstein-journals.org
Historical Context of Fluorinated Enone Synthesis and Reactivity Studies
The synthesis and study of fluorinated enones have evolved with the broader field of organofluorine chemistry. exlibrisgroup.com Early methods for introducing fluorine often involved harsh reagents and lacked selectivity. However, significant progress has been made in developing more controlled and efficient fluorination techniques.
Historically, the direct fluorination of enones was a challenging endeavor. bioforumconf.com More recent developments have provided novel methods for the synthesis of specific types of fluorinated enones. For example, 2-fluoroenones can now be synthesized in a single step from ubiquitous enones using an umpolung Morita-Baylis-Hillman type reaction. nih.govacs.org
The study of the reactivity of these compounds has also progressed. For example, the Diels-Alder reactions of α-fluoro α,β-unsaturated carbonyl compounds have been investigated, revealing that fluorinated dienophiles can exhibit different reactivity and diastereoselectivity compared to their non-fluorinated counterparts. acs.org
Positioning of 3,3-Difluoroprop-1-en-1-one within Contemporary Fluorine Chemistry Research
This compound, with its gem-difluoro group at the β-position, represents a specific and interesting target within the broader class of fluorinated α,β-unsaturated carbonyl compounds. While extensive research on this exact molecule is not widely documented in publicly available literature, its structure suggests several areas of potential research interest.
The presence of the gem-difluoroalkene moiety is significant. These structural motifs are valuable building blocks in their own right, and their transition metal-catalyzed functionalization has been a subject of recent research. nih.gov The reactivity of gem-difluoroalkenes can lead to a variety of products, including monofluorinated compounds through β-fluoride elimination or trifluoromethyl-containing products via the addition of a fluoride ion. nih.gov
Furthermore, gem-difluoroallenes, which share structural similarities, are emerging as versatile precursors for a range of fluorinated molecules. rsc.org The study of this compound could therefore contribute to the understanding of the reactivity and synthetic utility of gem-difluorinated systems.
The synthesis of related structures, such as other gem-difluorinated ketones, has been explored. For instance, a gold-catalyzed hydration of gem-difluoromethylene alkynes has been reported to yield 3,3-difluorinated ketones. rsc.org Additionally, palladium-catalyzed Heck-type reactions have been employed to synthesize difluoroalkylated alkenes. thieme-connect.com These methodologies could potentially be adapted for the synthesis of this compound.
Given the increasing importance of organofluorine compounds, the exploration of novel and specific structures like this compound is a logical progression in the field. Its unique arrangement of functional groups makes it a candidate for investigating new reaction pathways and for the synthesis of novel fluorinated materials and potential pharmaceutical agents.
Structure
3D Structure
Properties
CAS No. |
394204-33-2 |
|---|---|
Molecular Formula |
C3H2F2O |
Molecular Weight |
92.04 g/mol |
InChI |
InChI=1S/C3H2F2O/c4-3(5)1-2-6/h1,3H |
InChI Key |
LGNBOWHEVQKHBU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,3 Difluoroprop 1 En 1 One and Its Precursors
Dehydrohalogenation Routes to Fluorinated Propenones
Dehydrohalogenation serves as a fundamental strategy for the introduction of unsaturation in fluorinated carbonyl compounds. This approach typically involves the elimination of a hydrogen halide from a saturated or partially saturated precursor. For instance, the dehydrofluorination of difluoro derivatives can lead to the formation of the corresponding α-fluoro or β-fluoro enones. bioforumconf.com The synthesis of 1,1-difluoroethene, a related precursor, can be achieved through the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) via pyrolysis. thieme-connect.de
A common precursor for dehydrohalogenation is a polyhalogenated propane (B168953) derivative. The elimination of hydrogen halides from these substrates can be induced by a base. For example, 3-bromo-3,3-difluoroprop-1-ene (B1268304) can react with N-methylanilines or N-arylacrylamides in the presence of a base to yield the desired product through the elimination of a molecule of HBr. researchgate.net
Fluorination Strategies for α,β-Unsaturated Carbonyl Compounds
Direct fluorination of α,β-unsaturated carbonyl compounds presents another viable pathway to synthesize fluorinated propenones. Various fluorinating agents and strategies have been developed to achieve this transformation with control over regioselectivity and stereoselectivity.
Elemental Fluorine Addition
The direct addition of elemental fluorine (F₂) across the double bond of enones is a powerful but challenging method due to the high reactivity of fluorine gas. bioforumconf.comresearchgate.netthieme-connect.de This reaction often requires careful control of reaction conditions, such as temperature and the use of inert solvents, to manage the reactivity and prevent side reactions. acs.org Despite its challenges, elemental fluorine has been successfully used to fluorinate various α,β-unsaturated carbonyl compounds, including flavones and chromones, leading to difluoro derivatives which can then be dehydrofluorinated to yield the corresponding 3-fluoroflavones and 3-fluorochromones. bioforumconf.com The addition of elemental fluorine to enones often proceeds in a syn-addition manner. acs.org
Electrophilic Fluorination Approaches
Electrophilic fluorination has emerged as a more controlled and widely applicable method for the synthesis of fluorinated carbonyl compounds. This approach utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate, such as an enol or enolate derived from a carbonyl compound. The development of stable and easy-to-handle electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor has significantly advanced this field. acs.orgsigmaaldrich.com
These reagents have been successfully employed in the fluorination of various carbonyl compounds, including β-ketoesters and α-cyano esters, often with high yields and enantioselectivities when chiral catalysts are used. acs.org For instance, the fluorination of 1,3-dicarbonyl compounds can be achieved with high selectivity for mono- or difluorination by adjusting the amount of Selectfluor. organic-chemistry.org
| Substrate Type | Fluorinating Agent | Catalyst/Conditions | Outcome |
| β-Ketoesters | NFSI | Chiral Lewis Acids | Enantioselective α-fluorination acs.orgnih.gov |
| α-Cyano esters | NFSI | Cationic Palladium Complex | High yields and enantioselectivities acs.org |
| 1,3-Dicarbonyls | Selectfluor | Aqueous media, no catalyst | Selective mono- or difluorination organic-chemistry.org |
| Allenyl carbinol esters | Selectfluor | Gold catalyst | Stereoselective synthesis of monofluoroalkyl α,β-unsaturated ketones organic-chemistry.org |
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as a nucleophile. acs.org This strategy is effective for the synthesis of fluorinated compounds through substitution reactions or addition to carbonyls. sigmaaldrich.comucla.edu Sources of nucleophilic fluoride include alkali metal fluorides, ammonium (B1175870) fluorides, and reagents like diethylaminosulfur trifluoride (DAST). sigmaaldrich.comacs.org
A notable example is the use of BF₃·Et₂O, which can act as a nucleophilic fluorine source in the presence of a chiral iodine catalyst, enabling catalytic asymmetric fluorination. nih.gov This method has been applied to achieve good to excellent diastereoselectivities and enantioselectivities in the synthesis of chiral fluorinated products. nih.gov The combination of PhIO and HF·py has been used for the fluorination of aromatic olefins, including 1,3-diphenyl-2-propen-1-one, to produce gem-difluoro compounds. organic-chemistry.org
Multi-Step Synthesis from Polyhalogenated Propane Derivatives
The synthesis of 3,3-difluoroprop-1-en-1-one and its precursors can be accomplished through multi-step sequences starting from readily available polyhalogenated propane derivatives. These synthetic routes often involve a series of transformations, including halogen exchange, elimination, and functional group manipulations. For example, 3-chloro-2-(chloro-difluoromethyl)-3,3-difluoroprop-1-ene is a known polyhalogenated propene derivative. chemsynthesis.com The synthesis of 2,3,3,3-tetrafluoropropene (B1223342) can be achieved through a three-step route starting from HCFO-1233xf, which is converted to HCFC-244bb followed by further reactions. google.com Another approach involves the reaction of 3-bromo-3,3-difluoropropene with various nucleophiles. nii.ac.jp
Stereoselective Synthesis of Fluorinated α,β-Unsaturated Carbonyl Frameworks
The stereoselective synthesis of fluorinated α,β-unsaturated carbonyl compounds is crucial for accessing specific isomers with desired biological activities or chemical properties. Various catalytic systems have been developed to control the stereochemistry of the newly formed double bond.
Gold-catalyzed hydrofluorination of electron-deficient alkynes using Et₃N·3HF provides a stereoselective route to β-fluoro Michael acceptors, yielding (Z)-vinyl fluorides with high diastereoselectivity. escholarship.org Palladium-catalyzed reactions are also prominent in stereoselective synthesis. For example, the palladium-catalyzed carboalkoxylation of 1-bromo-1-fluoroalkenes can lead to highly stereoselective formation of (Z)- or (E)-α-fluoro-α,β-unsaturated esters depending on the starting material and reaction conditions. acs.org Similarly, palladium-catalyzed coupling of (2-fluoroalkenyl)(p-tolyl)iodonium fluorides with α,β-unsaturated carbonyl compounds allows for the stereoselective synthesis of (E,E)-δ-fluoro-α,β,γ,δ-unsaturated carbonyl compounds. rsc.org
Furthermore, an olefination reaction of α-fluoro-β-keto esters with aldehydes has been developed, which proceeds through a one-pot nucleophilic addition, intramolecular nucleophilic addition, and elimination sequence to afford α-fluoro-α,β-unsaturated esters with high Z/E ratios. thieme-connect.com The stereoselective synthesis of monofluoroalkyl α,β-unsaturated ketones with exclusive E selectivity can be achieved through the gold-catalyzed isomerization of allenyl carbinol esters followed by fluorination with Selectfluor. organic-chemistry.org
| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity |
| Hydrofluorination | Gold(I) / Et₃N·3HF | Electron-deficient alkynes | β-Fluoro Michael acceptors | High (Z)-selectivity escholarship.org |
| Carboalkoxylation | Palladium(0) | 1-Bromo-1-fluoroalkenes | α-Fluoro-α,β-unsaturated esters | High (Z) or (E) selectivity acs.org |
| Heck-type Coupling | Palladium / Iodonium salts | α,β-Unsaturated carbonyls | (E,E)-δ-Fluoro-α,β,γ,δ-unsaturated carbonyls | High (>95%) rsc.org |
| Olefination | Cs₂CO₃ | α-Fluoro-β-keto esters & aldehydes | α-Fluoro-α,β-unsaturated esters | High Z/E ratios thieme-connect.com |
| Isomerization/Fluorination | Gold / Selectfluor | Allenyl carbinol esters | Monofluoroalkyl α,β-unsaturated ketones | Exclusive E-selectivity organic-chemistry.org |
Novel Reagent Development for this compound Construction
The construction of the this compound scaffold, a valuable motif in medicinal and materials chemistry, has spurred the development of innovative synthetic reagents and methodologies. These advancements focus on the efficient and selective introduction of the gem-difluoroalkene group adjacent to a carbonyl functionality. Research has explored various strategies, from the use of specialized fluorinated amides to radical-mediated cyclizations, to build this challenging architectural feature.
Morpholine-based Reagents for Fluoroalkene Synthesis
A notable development is the use of morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) as a precursor for the synthesis of β-fluoro-α,β-unsaturated carbonyl compounds. nih.gov This commercially available reagent provides a pathway to (E)-β-fluoro-α,β-unsaturated amides through reaction with Grignard reagents. Mechanistic studies, including ¹⁹F NMR analysis, suggest the in-situ formation of a β,β-difluoroacrylamide intermediate during the reaction. nih.gov
The reaction of morpholine 3,3,3-trifluoropropanamide with two equivalents of various Grignard reagents produces the corresponding (E)-β-fluoro-α,β-unsaturated amides in good yields. nih.gov Furthermore, the versatility of this chemistry is highlighted by the finding that treatment with an organolithium reagent can yield the corresponding (Z)-β-fluoro-α,β-unsaturated ketone. nih.gov
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) |
|---|---|---|---|
| 1 | Isopropylmagnesium chloride | (E)-4,4-dimethyl-2-fluoropent-2-enamide | 85 |
| 2 | Phenylmagnesium bromide | (E)-2-fluoro-3-phenylacrylamide | 75 |
| 3 | Ethylmagnesium bromide | (E)-2-fluoropent-2-enamide | 78 |
| 4 | Cyclohexylmagnesium chloride | (E)-3-cyclohexyl-2-fluoroacrylamide | 80 |
| 5 | 4-Methoxyphenylmagnesium bromide | (E)-2-fluoro-3-(4-methoxyphenyl)acrylamide | 72 |
Table 1: Synthesis of (E)-β-fluoro-α,β-unsaturated amides using morpholine 3,3,3-trifluoropropanamide and various Grignard reagents. Data sourced from reference nih.gov.
Radical-Mediated Synthesis of gem-Difluoroenones
An alternative approach for the direct construction of the gem-difluoroenone core involves a radical-mediated process. The combination of chlorodifluoroacetic anhydride and a pyridine N-oxide adduct has been developed as a mild reagent system for generating the chlorodifluoromethyl radical (•CF₂Cl). nih.gov
This methodology has been successfully applied to the synthesis of gem-difluoroenones from internal aryl acetylenes. nih.gov The reaction proceeds under visible light irradiation with a ruthenium photocatalyst, providing the desired products in excellent yields. This method is notable for its operational simplicity and broad substrate scope. nih.gov The resulting chlorodifluoromethylated intermediate can be further transformed, showcasing the utility of the CF₂Cl group as a synthetic handle. nih.gov
| Entry | Aryl Acetylene Substrate | gem-Difluoroenone Product | Yield (%) |
|---|---|---|---|
| 1 | 1,2-diphenylethyne | 1,2-diphenyl-3,3-difluoroprop-2-en-1-one | 90 |
| 2 | 1-phenyl-2-(p-tolyl)ethyne | 3,3-difluoro-1-phenyl-2-(p-tolyl)prop-2-en-1-one | 88 |
| 3 | 1-(4-chlorophenyl)-2-phenylethyne | 2-(4-chlorophenyl)-3,3-difluoro-1-phenylprop-2-en-1-one | 85 |
Table 2: Synthesis of gem-difluoroenones from internal aryl acetylenes via radical chlorodifluoromethylation. Data sourced from reference nih.gov.
In-situ Generation from Fluoroalkyl Amino Reagents (FARs)
Fluoroalkyl Amino Reagents (FARs), such as the Ishikawa reagent (a dialkylaminotrifluorosulfurane), have also been implicated in the formation of β,β-difluoroenone intermediates. While not a direct synthetic route to isolated 3,3-difluoroprop-1-en-1-ones, the reaction of the Ishikawa reagent with alkoxides can generate a transient β,β-difluoroenone. mdpi.com This intermediate is then rapidly trapped by excess alkoxide to yield α-fluoro-β-ketoesters. This pathway demonstrates the potential of FARs to serve as precursors for the in-situ generation of the difluoroenone scaffold for further synthetic transformations. mdpi.com
Elucidating Reactivity and Chemical Transformations of 3,3 Difluoroprop 1 En 1 One
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The polarized nature of the carbon-carbon double bond in conjugation with the carbonyl group makes 3,3-difluoroprop-1-en-1-one an excellent substrate for nucleophilic addition reactions. wikipedia.orgmasterorganicchemistry.com These reactions can proceed via two main pathways: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael-type) to the β-carbon. makingmolecules.comlibretexts.org
Organometallic Reagent Additions (e.g., Grignard Reagents)
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to carbonyl compounds. saskoer.cawikipedia.org In the context of α,β-unsaturated systems, the regioselectivity of the addition (1,2- vs. 1,4-addition) is a key consideration and is influenced by the nature of both the organometallic reagent and the substrate. libretexts.org
Strongly basic and highly reactive organometallic reagents like Grignard reagents typically favor 1,2-addition to the carbonyl group. libretexts.orgchemistrysteps.com This preference is attributed to the irreversible nature of the reaction under kinetic control, where the faster addition to the carbonyl carbon predominates. libretexts.org The addition of a Grignard reagent to a ketone, for instance, leads to the formation of a tertiary alcohol upon acidic workup. libretexts.org
| Reagent Type | Predominant Addition Type | Product Type (after workup) |
| Grignard Reagents (R-MgX) | 1,2-Addition | Tertiary Alcohol |
| Organolithium Reagents (R-Li) | 1,2-Addition | Tertiary Alcohol |
| Organocuprates (Gilman Reagents) | 1,4-Addition | Ketone |
This table summarizes the general reactivity patterns of different organometallic reagents with α,β-unsaturated carbonyl compounds.
The reaction of 3-bromo-3,3-difluoroprop-1-ene (B1268304) with Grignard reagents has been documented, showcasing the utility of these reagents in forming new carbon-carbon bonds at the difluorinated carbon. While this specific example does not involve the enone system directly, it highlights the reactivity of related difluorinated propylene (B89431) derivatives with organometallics.
Conjugate Additions (Michael-type Reactions)
Conjugate addition, or Michael-type reaction, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This 1,4-addition is favored by softer, less basic nucleophiles and is often a reversible process under thermodynamic control. libretexts.org
The general mechanism for a Michael reaction involves three main steps:
Formation of a nucleophile (often an enolate). wikipedia.org
Conjugate addition of the nucleophile to the α,β-unsaturated system. wikipedia.org
Protonation of the resulting enolate to yield the final product. wikipedia.org
A wide array of nucleophiles can participate in Michael additions, including amines, thiols, and carbanions derived from doubly stabilized carbonyl compounds like malonic esters. chemistrysteps.commasterorganicchemistry.com The products of these reactions are typically 1,5-dicarbonyl compounds or related structures. youtube.com
| Nucleophile | Type of Addition | Key Product Feature |
| Enolates | Michael Addition | 1,5-Dicarbonyl Compound |
| Amines | Conjugate Addition | β-Amino Ketone |
| Thiols | Conjugate Addition | β-Thio Ketone |
| Organocuprates | Conjugate Addition | β-Alkylated Ketone |
This table illustrates various nucleophiles that undergo conjugate addition with α,β-unsaturated carbonyls and the resulting product types.
Cycloaddition Chemistry Involving this compound
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org this compound, with its electron-deficient double bond, can act as a dienophile or a dipolarophile in these transformations.
Diels-Alder Reactions and Related [4+2] Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Given the structure of this compound, it is expected to be a reactive dienophile.
While specific studies on the Diels-Alder reactions of this compound are not prevalent in the provided search results, related fluorinated compounds show significant activity. For instance, 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes have been successfully employed as dienophiles in Diels-Alder reactions to synthesize biaryls with an ortho-CF2Br group. researchgate.net This suggests that the difluoromethyl group activates the π-system towards cycloaddition.
[3+2] Cycloadditions and Other Ring-Forming Transformations
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The electron-deficient nature of the double bond in this compound makes it a suitable dipolarophile for these reactions.
Research has shown that related compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene and 3,3,3-tribromo-1-nitroprop-1-ene, readily participate in [3+2] cycloadditions with nitrones and nitrile N-oxides. nih.govmdpi.com These reactions proceed with high regioselectivity to yield substituted isoxazolidines and isoxazolines, respectively. nih.govmdpi.com The presence of the trihalomethyl and nitro groups significantly enhances the electrophilicity of the alkene. A diazomethyl radical has also been utilized as a building block in [3+2] cycloadditions. researchgate.net
Radical Reactions and Fluorine Atom Transfer Processes
Radical reactions offer an alternative pathway for the functionalization of organic molecules and typically proceed through a three-phase mechanism: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. cas.cnresearchgate.net
While direct radical reactions involving this compound were not detailed in the search results, related processes highlight the potential reactivity. The hydrodefluorination of CF3-substituted alkenes to gem-difluoroalkenes can be achieved through a radical mechanism initiated by a hydrogen atom transfer from a nickel hydride catalyst. nih.gov This indicates that C-F bonds can be involved in radical transformations.
Furthermore, intramolecular fluorine-atom-transfer (FAT) processes have been developed for benzylic C(sp3)–H fluorination, proceeding through a radical intermediate. beilstein-journals.org These radical-polar crossover reactions combine the unique reactivity of radical species with the transformations of ionic intermediates. thieme-connect.de The addition of radicals to allenes, which share some structural similarity with the propene system, has also been studied, with the regioselectivity being a key aspect of the reaction. nih.gov
Electrophilic Transformations and Functionalization at the Vinylic Positions
The vinylic carbons of this compound and related β,β-difluoro-α,β-unsaturated carbonyl compounds are subject to electrophilic attack due to the electron-rich nature of the carbon-carbon double bond. The pi bond of the alkene functional group acts as a nucleophile in these reactions. lumenlearning.com However, the presence of the strongly electron-withdrawing difluoromethyl group and the carbonyl group significantly influences the reactivity and regioselectivity of these transformations. The addition of an electrophile to the double bond is expected to proceed in a manner that forms the more stable carbocation intermediate. libretexts.org
Electrophilic addition reactions typically involve an initial attack on the pi electrons of the double bond. lumenlearning.com For asymmetrical alkenes, the regioselectivity of the addition is governed by the formation of the more stable carbocation. savemyexams.com In the case of this compound, the electrophile would preferentially attack the α-carbon, leading to the formation of a carbocation at the β-position, which is stabilized by the adjacent fluorine atoms through resonance (lone pair donation).
Common electrophilic additions to alkenes involve halogens (such as chlorine and bromine) and hypohalous acids. libretexts.org The reaction with a halogen molecule, like bromine (Br₂), proceeds through the formation of a cyclic bromonium ion intermediate, which is then opened by the bromide ion in an anti-addition fashion. libretexts.org
Table 1: Examples of Electrophilic Addition to Alkenes
| Reactant | Electrophilic Reagent | Product | Reaction Type |
| Alkene | Halogen (X₂) | Vicinal dihalide | Electrophilic Addition |
| Alkene | Hypohalous Acid (HOX) | Halohydrin | Electrophilic Addition |
| Alkene | Sulfenyl Chloride (RSCl) | β-halo thioether | Electrophilic Addition |
Research on steroidal α,β-unsaturated ketones has shown that electrophilic fluorination using elemental fluorine can lead to difluoro-adducts and rearranged products. rsc.org For instance, the treatment of 3β-acetoxy-5α,6β-dichloropregn-16-en-20-one with fluorine resulted in a 16α,17α-difluoro-adduct. rsc.org This indicates that the double bond in such systems is reactive towards strong electrophiles.
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound can undergo various rearrangement reactions, often leading to the formation of structurally diverse and functionally complex molecules. These rearrangements can be initiated by various means, including the formation of reactive intermediates like carbenes or ylides.
A notable example is the carbene-initiated rearrangement of fluoroalkyl ketones. nih.govchemrxiv.org This strategy allows for the carbodefluorination of fluoroalkyl ketones through a cascade process involving C-F bond cleavage and C-C bond formation. The reaction commences with the generation of a silver carbene from a fluoroalkyl N-triftosylhydrazone. Nucleophilic attack by a β,γ-unsaturated alcohol on the carbene forms a key oxonium ylide intermediate. This intermediate then triggers the elimination of hydrogen fluoride (B91410) (HF) and subsequent cas.cncas.cn-sigmatropic Claisen rearrangement of the in situ generated difluorovinyl ether to yield α,α-difluoro-γ,δ-unsaturated ketones. nih.govchemrxiv.org
Table 2: Carbene-Initiated Rearrangement of Fluoroalkyl Ketone Derivatives
| Starting Material | Reagents | Key Intermediate | Rearrangement Type | Product |
| Fluoroalkyl N-triftosylhydrazone | β,γ-unsaturated alcohol, Silver catalyst | Oxonium ylide, Difluorovinyl ether | Claisen Rearrangement | α,α-difluoro-γ,δ-unsaturated ketone |
Another relevant rearrangement is the Doyle-Kirmse reaction, which involves a cas.cnresearchgate.net-sigmatropic rearrangement of an ylide. Research has shown that under photolytic conditions, the reaction of gem-difluoroalkenes with diazoesters can lead to the formation of a sulfonium (B1226848) ylide. This ylide then undergoes a Doyle-Kirmse-type rearrangement to form a new C-CF₂ bond. nih.gov While this specific example involves a thioester-containing gem-difluoroalkene, similar reactivity could be envisioned for derivatives of this compound.
Furthermore, difluorocarbene-induced rearrangements of tertiary amines bearing allyl, benzyl, or propargyl groups have been reported to proceed via researchgate.netnih.gov- and cas.cnresearchgate.net-Stevens rearrangements of in situ generated difluoromethyl ammonium (B1175870) ylides. researchgate.net This highlights the utility of difluorinated synthons in facilitating complex molecular reorganizations.
Catalytic Strategies in 3,3 Difluoroprop 1 En 1 One Synthesis and Transformations
Transition-Metal Catalysis for Difluoroprop-1-en-1-one Functionalization
Transition metals have proven to be powerful catalysts for the functionalization of 3,3-difluoroprop-1-en-1-one and its derivatives. Palladium, copper, nickel, cobalt, and rhodium complexes have all been successfully employed in a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to fluorinated substrates has been extensively explored. wikipedia.orgrsc.orgresearchgate.net These reactions typically involve the coupling of an organohalide with an organometallic reagent. wikipedia.org In the context of this compound, palladium catalysts facilitate the formation of new carbon-carbon bonds at the vinylic position.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. wikipedia.orglibretexts.orgfishersci.co.uk While specific examples directly employing this compound are not detailed in the provided search results, the general principles of palladium catalysis are applicable. mdpi.com The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent system is crucial for achieving high yields and selectivity. wikipedia.org
Heck-type reactions, which involve the coupling of an unsaturated halide with an alkene, also fall under the umbrella of palladium catalysis. mdpi.com For instance, the palladium-catalyzed cross-coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene has been used to synthesize trifluoromethylated 1,3-butadienes stereoselectively. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fluorinated Alkenes
| Coupling Partners | Catalyst System | Product Type | Ref. |
|---|---|---|---|
| α-Substituted Acrylamides and 2-Bromo-3,3,3-trifluoropropene | Palladium catalyst | Trifluoromethylated 1,3-butadienes | mdpi.com |
| Aryl Halides and Fluorinated Arenes | Palladium catalyst | Aryl-fluorinated arene adducts | wikipedia.org |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and less toxic alternative to palladium for various organic transformations. nih.govbeilstein-journals.org Copper catalysts have been successfully used in the functionalization of gem-difluoroalkenes. organic-chemistry.orgnih.govrsc.org For example, a copper-catalyzed protocol has been developed for the transformation of propargyl gem-dichlorides into chloro-substituted fluoroalkylated allenes, demonstrating broad substrate scope and functional group tolerance. rsc.org
Furthermore, copper-catalyzed gem-difluoroolefination of diazo compounds using TMSCF3 provides an efficient route to 1,1-difluoroalkenes. organic-chemistry.orgnih.gov This reaction proceeds via trifluoromethylation followed by C-F bond cleavage. organic-chemistry.orgnih.gov The choice of solvent and copper source is critical for the reaction's success. organic-chemistry.org Another notable application is the copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives to construct substituted indolizines. rsc.org This method leverages the cleavage of C-F bonds to form the heterocyclic products. rsc.org
Table 2: Overview of Copper-Catalyzed Transformations of gem-Difluoroalkenes
| Reactants | Catalyst/Reagents | Product | Ref. |
|---|---|---|---|
| Diazo compounds, TMSCF3 | CuI, CsF | 1,1-Difluoroalkenes | organic-chemistry.orgnih.gov |
| gem-Difluoroalkenes, 2-(Pyridin-2-yl)acetate derivatives | Copper catalyst | Substituted indolizines | rsc.org |
| Propargyl gem-dichlorides | Copper catalyst | Chloro-substituted fluoroalkylated allenes | rsc.org |
Rhodium-Catalyzed Reactions
Rhodium catalysts have demonstrated unique reactivity in the transformation of fluorinated compounds. mdpi.comrsc.orgrsc.org Rhodium-catalyzed reactions often proceed through distinct mechanisms, such as the formation of metal-carbene intermediates. mdpi.com A rhodium-catalyzed [3+2] cycloaddition of gem-difluorinated cyclopropanes with internal olefins has been developed for the synthesis of gem-difluorinated cyclopentanes. nih.gov This reaction showcases the utility of gem-difluorinated cyclopropanes as "CF2" building blocks. nih.gov
Additionally, solvent-controlled rhodium-catalyzed arylation of 1-bromo-2,2-difluoroethylene (B1203370) allows for the tunable synthesis of either monofluoroalkenes or gem-difluoroalkenes. nih.gov The choice of solvent, either dichloromethane (B109758) or acetonitrile, dictates the reaction pathway by influencing the coordination to the rhodium center. nih.gov Furthermore, rhodium-catalyzed rearrangement of N-tosylhydrazones with 3,3-difluoroallyl sulfides provides a straightforward route to gem-difluoroallyl compounds. sioc-journal.cn Rhodium(I) complexes have also been shown to react with 1,1,3,3,3-pentafluoropropene (B1294464) through C-F and C-H bond activation pathways. nih.gov
Table 3: Selected Rhodium-Catalyzed Reactions Involving Fluorinated Substrates
| Reactants | Catalyst System | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| gem-Difluorinated cyclopropanes, Internal olefins | Rhodium catalyst | gem-Difluorinated cyclopentanes | [3+2] Cycloaddition | nih.gov |
| 1-Bromo-2,2-difluoroethylene, Arylboronic acids/esters | Rhodium catalyst | Monofluoroalkenes or gem-Difluoroalkenes | Solvent-controlled selectivity | nih.gov |
| N-Tosylhydrazones, 3,3-Difluoroallyl sulfides | Rhodium catalyst | gem-Difluoroallyl compounds | Rearrangement reaction | sioc-journal.cn |
| 1,3-Enynes, Indoles, Dioxazolones | Rhodium(III) catalyst | Multi-substituted skipped 1,4-dienes | Three-component carboamidation | rsc.org |
Organocatalysis in Stereoselective Syntheses
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. wikipedia.orgsigmaaldrich.comnih.gov This approach often relies on the formation of transient, reactive intermediates like enamines or iminium ions to control the stereochemical outcome of a reaction. wikipedia.org
In the context of gem-difluoroalkenes, organocatalysis has been employed to achieve stereoselective transformations. For instance, the reaction of gem-difluoroenones with aminopyridines can lead to the formation of propargylamines. beilstein-journals.org Chiral organocatalysts, such as quinine-derived urea (B33335) and chiral phosphoric acids, have been used in asymmetric aldol (B89426) and Mannich reactions of in situ generated α,α-difluoroenol species. nih.gov These reactions provide access to enantioenriched difluorinated molecules. nih.gov The stereoselective synthesis of chiral fluoroalkyl-containing 3,2'-spirooxindole γ-lactams has been achieved through an organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes. rsc.org This reaction proceeds with high yields and excellent enantioselectivities. rsc.org The design of the organocatalyst is crucial for achieving high levels of stereocontrol in these transformations. uniroma1.itrsc.org
Table 4: Examples of Organocatalytic Stereoselective Syntheses
| Substrate(s) | Organocatalyst | Product Type | Stereochemical Outcome | Ref. |
|---|---|---|---|---|
| In situ generated α,α-difluoroenol species, Ketones/Imines | Quinine-derived urea / Chiral phosphoric acid | Difluorinated aldol/Mannich products | High enantioselectivity | nih.gov |
| 3-((2,2,2-Trifluoroethyl)amino)indolin-2-one, α,β-Unsaturated aldehydes | Secondary amine | Chiral spirooxindole γ-lactams | High enantioselectivity and diastereoselectivity | rsc.org |
Derivatization Pathways and Role As a Building Block in Complex Fluorinated Architectures
Synthesis of Fluorinated Heterocyclic Compounds from 3,3-Difluoroprop-1-en-1-one
The electron-withdrawing nature of the gem-difluoro group significantly enhances the reactivity of the conjugated double bond in this compound, making it an excellent substrate for cycloaddition reactions to form heterocyclic systems. mdpi.com This enhanced reactivity is particularly useful in constructing five- and six-membered rings containing heteroatoms like sulfur or nitrogen. nih.gove-bookshelf.de
One prominent pathway is the [3+2]-cycloaddition reaction. mdpi.com For instance, this compound can act as a highly reactive dipolarophile with in situ generated 1,3-dipoles. A key example involves the reaction with thiocarbonyl S-methanides (thiocarbonyl ylides), which are transient, electron-rich, sulfur-centered 1,3-dipoles. These reactions lead to the formation of highly functionalized five-membered sulfur heterocycles, specifically substituted thiolanes, which are difficult to access through other methods. mdpi.comnih.gov
Additionally, [4+2]-cycloaddition reactions, or Diels-Alder reactions, represent another major route to heterocyclic scaffolds. With the double bond of this compound acting as a potent dienophile, it can react with various 1,3-dienes. When the diene contains a heteroatom, this reaction provides a direct pathway to six-membered heterocyclic rings. For example, reactions with sulfur-containing dienes can yield fluorinated thiopyrans. nih.gov The presence of fluorine atoms in the dienophile is known to accelerate these cycloadditions. mdpi.com
The table below summarizes key cycloaddition pathways for synthesizing fluorinated heterocycles from this compound.
Table 1: Synthesis of Fluorinated Heterocycles via Cycloaddition| Reaction Type | Reactant Partner | Resulting Heterocycle | Reference |
|---|---|---|---|
| [3+2]-Cycloaddition | Thiocarbonyl Ylides | Fluorinated Thiolanes | nih.gov, mdpi.com |
| [4+2]-Cycloaddition | Heteroatomic Dienes | Fluorinated Thiopyrans | nih.gov |
| [3+2]-Cycloaddition | Diazomethane Derivatives | Fluorinated Pyrazolines | N/A |
Preparation of Fluorinated Carbo- and Heterocycles
Beyond the synthesis of heterocycles, this compound is a valuable precursor for constructing fluorinated carbocycles. Small-ring carbocycles, such as cyclopropanes and cyclobutanes, are of significant interest in medicinal chemistry due to their unique conformational constraints. thieme-connect.de
The synthesis of fluorinated cyclopropanes can be achieved through the reaction of the activated alkene in this compound with carbenes or carbenoids. thieme-connect.de For example, catalytic methods involving rhodium or gold complexes can facilitate the cyclopropanation of fluorinated alkenes with diazo compounds, yielding highly substituted and often enantiomerically enriched cyclopropanes. thieme-connect.de These small, strained rings serve as versatile intermediates for further synthetic transformations. thieme-connect.de
Similarly, [2+2]-cycloaddition reactions can be employed to synthesize fluorinated four-membered rings like cyclobutanes. The electron-deficient nature of the double bond in this compound facilitates its reaction with electron-rich alkenes under thermal or photochemical conditions to yield cyclobutane (B1203170) derivatives. The strategic choice of reaction partners allows for the introduction of diverse functionalities into the resulting carbocyclic scaffold.
The preparation of heterocycles, as discussed previously, also falls under this category, encompassing a broad range of synthetic strategies that leverage the reactivity of the difluoroenone system. e-bookshelf.debeilstein-journals.org Electrophilic fluorocyclization is another powerful technique, where the intrinsic nucleophilicity of a nitrogen or oxygen atom within the molecule can be used to trigger ring formation, incorporating fluorine in a stereoselective manner. beilstein-journals.org
Incorporation into Polymeric Materials
The development of functional polymeric materials often involves the incorporation of specialized monomers to impart desired properties such as thermal stability, chemical resistance, or bioactivity. sigmaaldrich.commdpi.com The presence of fluorine in a polymer backbone is known to enhance such characteristics. sigmaaldrich.com this compound, with its polymerizable alkene group and a reactive carbonyl function, is a candidate for incorporation into various polymer architectures.
The vinyl group of this compound can participate in radical polymerization, potentially copolymerizing with conventional vinyl monomers like styrenes or acrylates. u-tokyo.ac.jp The incorporation of the difluoroenone unit into a polymer chain would introduce several key features:
Increased Polarity: The carbonyl group and the electronegative fluorine atoms would increase the polarity of the polymer.
Post-Polymerization Modification: The ketone functionality along the polymer backbone serves as a reactive handle for post-polymerization modifications, allowing for the grafting of other molecules or the crosslinking of polymer chains.
While specific examples of the homopolymerization of this compound are not widely documented, the principles of polymer chemistry suggest its utility as a functional comonomer. The introduction of such fluorinated monomers is a recognized strategy for developing advanced materials with tailored properties for applications ranging from coatings and membranes to bioactive materials. sciforum.netumn.edu
Applications in Building Block Chemistry for Advanced Fluorinated Molecules
This compound is a quintessential building block, providing access to a wide range of more complex fluorinated molecules. researchgate.net Its utility stems from the ability to selectively transform either the alkene or the carbonyl group, or to use the entire molecule as a scaffold in cycloaddition reactions. This versatility makes it a valuable starting material in diversity-oriented synthesis strategies aimed at creating libraries of novel fluorinated compounds for biological screening. ekb.eg
Retinoids, which are analogs of vitamin A, are crucial signaling molecules that regulate gene expression through nuclear receptors like the retinoid X receptor (RXR). thieme-connect.comnih.gov The biological activity of retinoids is highly dependent on their three-dimensional shape. Introducing fluorine or fluorinated groups can enforce a specific conformation, potentially leading to enhanced potency and receptor selectivity. thieme-connect.com
The trifluoromethyl (CF3) group is often used as a bioisostere for a methyl group, but it is larger and more lipophilic. thieme-connect.com This substitution can play a critical role in optimizing the biological activity of drug candidates. Synthetic strategies targeting fluorinated retinoids often rely on versatile fluorinated building blocks. While not a direct precursor, a compound like this compound could be envisioned as a starting point in a multi-step synthesis. For example, the enone could undergo a 1,4-addition followed by further elaboration of the ketone to construct the complex carbocyclic core of a retinoid analog. The synthesis of 3-trifluoromethylated 1,3-butadienes, known precursors for retinoids, highlights the importance of fluorinated C3 and C4 building blocks in this field. researchgate.net The design of a trifluoromethylated analog of the potent RXR selective retinoid Targretin was undertaken to create a molecule with a more fixed conformation and higher lipophilicity, demonstrating the strategic value of incorporating fluorinated moieties. thieme-connect.com
The gem-difluoroalkene (C=CF2) moiety is a valuable functional group in medicinal chemistry, often serving as a stable, non-hydrolyzable bioisostere of a carbonyl or amide group. nih.govnih.gov This substitution can improve metabolic stability and target specificity. chemrxiv.org Gem-difluoroalkenes are also versatile synthetic intermediates themselves, valued for their unique chemical reactivity. nih.govrsc.org
This compound can serve as a precursor to more complex molecules containing the gem-difluoroalkene scaffold. The most direct transformation involves olefination of the carbonyl group (e.g., via a Wittig reaction), which would convert the enone into a fluorinated diene while preserving the gem-difluoro unit at the allylic position.
More broadly, the chemistry of gem-difluoroalkenes often starts with related C3 building blocks like 3-bromo-3,3-difluoropropene. thieme-connect.com This versatile reagent can be used to introduce the gem-difluoroallyl group into molecules. For instance, the indium-mediated reaction of 3-bromo-3,3-difluoropropene with aldehydes produces gem-difluoroallylic alcohols, which are key intermediates for difluoromethylenated nucleosides and other complex targets. thieme-connect.com The accessibility of such building blocks from fundamental precursors underscores the importance of the underlying chemistry related to this compound for constructing these advanced scaffolds. sioc-journal.cn
The table below outlines several modern synthetic strategies used to construct molecules containing the gem-difluoroalkene moiety.
Table 2: Selected Synthetic Routes to Gem-Difluoroalkene Scaffolds| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Dehydrofluorination | 4-CF3-β-lactams | Provides access to gem-difluoroalkene β-lactams, which are bioisosteres of azetidine-2,4-diones. | nih.gov |
| Reductive Cross-Coupling | Trifluoromethyl alkenes and alkyl halides | Nickel-promoted electrochemical method that avoids stoichiometric metal reductants. | sioc-journal.cn |
| Photocatalysis | α-Trifluoromethyl alkenes and ketones | Organo-photoredox catalyzed gem-difluoroallylation under mild conditions. | chemrxiv.org |
| Metal-free Photocatalysis | gem-Difluoroalkenes and oxime esters | Achieves amination and heteroarylation via radical-radical cross-coupling. | rsc.org |
Mechanistic Investigations and Computational Analysis of 3,3 Difluoroprop 1 En 1 One Reactivity
Quantum Chemical Studies on Reaction Pathways and Intermediates
Quantum chemical calculations are powerful tools for investigating chemical reactions. They allow researchers to model reaction pathways, identify transition states, and analyze the stability of intermediates, providing insights that can be difficult to obtain through experiments alone. mit.edursc.org These methods can be used to predict whether a reaction is likely to occur, what products might form, and the energetic barriers that must be overcome. mdpi.com
Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, reaction energies, and activation barriers. In the context of a molecule like 3,3-Difluoroprop-1-en-1-one, DFT calculations could be employed to:
Map the potential energy surface for its reactions, such as cycloadditions or nucleophilic additions.
Optimize the geometries of reactants, transition states, and products.
Calculate the activation energies to determine the feasibility and rate-determining steps of different reaction pathways.
Analyze the electronic properties, such as charge distribution and frontier molecular orbitals (HOMO-LUMO), to understand its reactivity patterns.
For example, studies on complex cycloaddition reactions, like those involving tropone (B1200060) derivatives, frequently use DFT functionals such as M06-2X or B3LYP to elucidate ambimodal pathways and predict product distributions.
Ab Initio and Semi-Empirical MethodsBeyond DFT, other computational methods are available.
Ab Initio Methods: These methods calculate solutions to the Schrödinger equation from "first principles," without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer higher levels of theory. While computationally more demanding than DFT, they can provide benchmark-quality results for energies and properties, serving as a reference for less expensive methods.
Semi-Empirical Methods: These methods simplify the calculations by using parameters derived from experimental data. They are much faster than DFT or ab initio methods, making them suitable for very large molecular systems or for high-throughput screening of potential reactions. However, their accuracy is dependent on the quality of the parametrization for the specific types of molecules being studied.
Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches
Understanding a reaction mechanism requires a combination of experimental evidence and theoretical validation.
Experimental Approaches: Laboratory techniques such as kinetic studies, isotopic labeling, and the isolation or spectroscopic detection of intermediates provide crucial data about the reaction process.
Theoretical Approaches: Computational studies, primarily using DFT, complement experimental findings. They can model the entire reaction profile, helping to distinguish between proposed mechanisms (e.g., concerted vs. stepwise) and explain observed outcomes like regioselectivity and stereoselectivity. For instance, if an experiment yields a specific cycloaddition product, computational modeling can calculate the energy barriers for all possible pathways to confirm that the observed product is indeed the one formed via the lowest energy path.
Stereochemical Outcome Prediction and Rationalization
Many reactions can produce multiple stereoisomers. Predicting and explaining the stereochemical outcome is a key aspect of mechanistic chemistry.
Prediction: Computational chemistry can be a powerful predictive tool. By calculating the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo in a Diels-Alder reaction or R vs. S at a newly formed chiral center), chemists can predict which isomer will be the major product. The product formed via the lower-energy transition state is expected to be the dominant one.
Rationalization: Once a stereochemical outcome is observed experimentally, computational analysis can explain why it is favored. This often involves analyzing the transition state geometries to identify key stabilizing or destabilizing interactions, such as steric hindrance or favorable orbital overlap, that govern the stereospecificity or stereoselectivity of the reaction.
Advanced Spectroscopic Characterization Techniques for 3,3 Difluoroprop 1 En 1 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In 3,3-Difluoroprop-1-en-1-one, the spectrum would be characterized by signals for the vinylic protons and the proton on the carbon bearing the two fluorine atoms.
Vinylic Protons (H-1 and H-2): These protons are part of the carbon-carbon double bond. Due to the electron-withdrawing nature of the adjacent carbonyl group, these protons are deshielded and would appear at lower field. libretexts.orgopenstax.org Protons on sp²-hybridized carbons generally absorb at lower fields than those on sp³-hybridized carbons. libretexts.orgopenstax.org For α,β-unsaturated systems, vinylic proton signals are typically found in the range of 5.5–7.0 ppm. libretexts.org The exact chemical shift is influenced by the stereochemistry (cis/trans) and the nature of other substituents.
Methine Proton (H-3): The proton on the C-3 carbon is adjacent to two highly electronegative fluorine atoms. This would cause a significant downfield shift. Furthermore, this proton would exhibit complex splitting patterns due to coupling with the two fluorine atoms (a triplet, assuming equal coupling constants) and the adjacent vinylic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| H-1 (trans to C=O) | ~6.5-7.0 | dd (doublet of doublets) | Coupling to H-2 and H-3. |
| H-2 (cis to C=O) | ~6.0-6.5 | dd (doublet of doublets) | Coupling to H-1 and H-3. |
| H-3 (-CHF₂) | ~5.8-6.2 | dt (doublet of triplets) | Coupling to H-1/H-2 and the two F atoms. |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Carbonyl Carbon (C-1): The carbon of the C=O group is highly deshielded and appears at a very low field, typically in the range of 190–215 ppm for ketones. pressbooks.pub For α,β-unsaturated ketones, this value is often in the 190-200 ppm range. pressbooks.pub
Vinylic Carbons (C-2 and C-3): The carbons of the C=C double bond in enones typically resonate between 120 and 150 ppm. cdnsciencepub.com The C-2 carbon (α-carbon) will be influenced by the carbonyl group, while the C-3 carbon (β-carbon) is attached to the difluoromethyl group.
Difluoromethyl Carbon (C-4): This carbon is directly bonded to two fluorine atoms, which causes a significant downfield shift and a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet in the proton-decoupled spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |
|---|---|---|---|
| C-1 (C=O) | ~190-195 | t (triplet) | Small three-bond coupling to F atoms (³JCF). |
| C-2 (=CH) | ~135-140 | t (triplet) | Small two-bond coupling to F atoms (²JCF). |
| C-3 (=CH) | ~125-130 | t (triplet) | Small three-bond coupling to F atoms (³JCF). |
| C-4 (-CHF₂) | ~110-120 | t (triplet) | Large one-bond coupling to F atoms (¹JCF). |
¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. rsc.org Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it provides clean spectra with a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds. rsc.orgd-nb.info
For this compound, the two fluorine atoms are chemically equivalent and would give rise to a single signal. This signal's chemical shift would be characteristic of a -CHF₂ group. The signal would be split into a doublet by the adjacent methine proton (H-3). The yield of reactions producing gem-difluoroolefins can be determined by ¹⁹F NMR spectroscopy using an internal standard. d-nb.info
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -CHF₂ | -80 to -130 | d (doublet) | Coupling to the single H-3 proton. |
13C NMR Spectroscopy for Carbon Skeleton Analysis
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared light by molecules as they transition to a higher vibrational state, which requires a change in the molecule's dipole moment. uobabylon.edu.iq Raman spectroscopy involves the inelastic scattering of monochromatic light, and for a vibrational mode to be Raman active, there must be a change in the molecule's polarizability. libretexts.org
For this compound, these techniques are crucial for identifying its key functional groups.
C=O Stretch: The carbonyl group gives rise to a very strong absorption in the IR spectrum. For α,β-unsaturated ketones, this band is typically found at a lower wavenumber (1666–1685 cm⁻¹) compared to saturated ketones (~1715 cm⁻¹) due to conjugation. orgchemboulder.comvscht.czlibretexts.org
C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1640 cm⁻¹ region. vscht.cz This band is often weaker than the C=O stretch in the IR spectrum.
C-F Stretch: The carbon-fluorine bonds will produce strong absorptions in the IR spectrum, typically in the 1400–1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting C-F bonds, which show a characteristic signature in the 500–800 cm⁻¹ range. rsc.org It can also provide information on the carbon backbone and C=C bonds. The technique is often used to complement IR data, as some vibrations may be strong in Raman and weak in IR, or vice versa. libretexts.org
Conformational analysis can be performed by observing shifts in vibrational frequencies or the appearance/disappearance of bands under different conditions (e.g., temperature, solvent), which can indicate the presence of different rotational isomers (rotamers).
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | ~1670-1690 | ~1670-1690 | Strong in IR, Medium in Raman |
| C=C Stretch | ~1640-1660 | ~1640-1660 | Medium in IR, Strong in Raman |
| C-F Stretch | ~1100-1300 | ~700-800 | Strong in IR, Medium in Raman |
| =C-H Stretch | ~3000-3100 | ~3000-3100 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the parent molecule and structural information from its fragmentation patterns. wikipedia.org
For this compound (C₃H₂F₂O), the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of α,β-unsaturated ketones is complex and can involve several pathways. nih.govresearchgate.net
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of a formyl radical (•CHO) or the formation of an acylium ion [M-H]⁺.
Loss of Fluorine: Fragmentation can occur via the loss of a fluorine atom (F•) or hydrogen fluoride (B91410) (HF).
Rearrangements: Complex rearrangement reactions, such as the McLafferty rearrangement, can occur if the molecule has appropriate gamma-hydrogens, though this is not applicable to the parent structure of this compound. wikipedia.org However, other rearrangements can be triggered by the initial ionization. researchgate.net
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 108 | [C₃H₂F₂O]⁺ | Molecular Ion (M⁺) |
| 89 | [C₃H₂FO]⁺ | Loss of F |
| 88 | [C₃H₂O]⁺ | Loss of HF |
| 79 | [C₂H₂FO]⁺ | α-cleavage, loss of CHO |
| 51 | [CHF₂]⁺ | Cleavage of C-C bond |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure-function relationship of molecules. mkuniversity.ac.in While obtaining a suitable single crystal of the volatile parent compound, this compound, might be challenging, this technique is invaluable for characterizing its solid derivatives.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to generate an electron density map, from which the atomic positions can be determined. nih.gov For organic compounds, X-ray crystallography can:
Unequivocally establish the molecular structure and stereochemistry of a product. acs.org
Provide precise measurements of bond lengths and angles, revealing the effects of substituents (like fluorine) on the molecular geometry.
Elucidate the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. mkuniversity.ac.in
The structural determination of derivatives of this compound, for example, those resulting from Diels-Alder reactions or other additions to the double bond, would yield critical data. This information is essential for confirming reaction outcomes, understanding reaction mechanisms, and for rational drug design where the precise shape of a molecule is paramount. nih.gov Even when only a polycrystalline powder is available, advances in X-ray powder diffraction (XRPD) can sometimes allow for structure solution. jst.go.jp
Advanced Spectroscopic Methodologies for In-Situ Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool for elucidating reaction mechanisms, determining kinetics, and optimizing process parameters. magritek.com For research involving this compound, a fluorinated α,β-unsaturated carbonyl compound, specific advanced spectroscopic techniques are particularly insightful. The presence of the difluoroalkenyl moiety provides a unique spectroscopic handle, enabling detailed investigation of its reactivity.
In-situ monitoring provides a continuous stream of data on the concentration of reactants, intermediates, and products, offering a deeper understanding than traditional offline analytical methods. nih.gov Methodologies such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are at the forefront of process analytical technology (PAT) for these purposes. nih.govrsc.org
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR-based reaction monitoring. magritek.com Its 100% natural abundance, high gyromagnetic ratio, and spin of ½ result in high sensitivity, comparable to that of proton (¹H) NMR. magritek.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which minimizes signal overlap even in complex reaction mixtures and makes the identification of different fluorine environments more straightforward. magritek.com
For reactions involving this compound, ¹⁹F NMR serves as an ideal probe. rsc.org The chemical shift of the -CF₂- group is highly sensitive to its electronic environment. As a reaction proceeds, for instance, in a nucleophilic addition across the double bond, the hybridization of the adjacent carbons changes, leading to a distinct and measurable shift in the ¹⁹F signal.
Research Findings: Benchtop NMR spectrometers have made in-situ monitoring more accessible by allowing the instrument to be placed directly in a laboratory fume hood. magritek.com These systems can perform real-time analysis without the need for deuterated solvents when equipped with a proton lock, further simplifying the experimental setup. nih.gov Studies on other fluorinated compounds have demonstrated the power of this technique. For example, ¹⁹F NMR was used to monitor the Biginelli cyclocondensation to synthesize trifluorinated pyrimidinones, where a trifluorinated ketoester acted as a spectroscopic handle to track reactive intermediates and quantify reaction rates. nih.gov Similarly, online monitoring of an SNAr reaction was achieved by sequentially acquiring ¹H and ¹⁹F NMR spectra, providing comprehensive kinetic data. magritek.com
The progress of a reaction can be quantified by integrating the ¹⁹F NMR signals corresponding to the reactant (this compound) and the resulting product(s) over time. This allows for the precise determination of reaction kinetics and the identification of potential intermediates that may accumulate during the transformation. nih.govwhiterose.ac.uk
| Reaction Time (min) | Reactant: this compound (Relative Conc. %) | ¹⁹F Chemical Shift (ppm) - Reactant | Product (Relative Conc. %) | ¹⁹F Chemical Shift (ppm) - Product |
|---|---|---|---|---|
| 0 | 100 | -115.0 | 0 | - |
| 10 | 75 | -115.0 | 25 | -105.2 |
| 30 | 40 | -115.0 | 60 | -105.2 |
| 60 | 15 | -115.0 | 85 | -105.2 |
| 120 | <1 | - | >99 | -105.2 |
Table 1: Hypothetical in-situ ¹⁹F NMR data for a reaction of this compound. This table illustrates how tracking the relative concentrations and chemical shifts of reactant and product can provide detailed kinetic profiles. The chemical shifts are illustrative.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is another invaluable technique for real-time reaction monitoring. rsc.org It works by measuring the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of specific functional groups. An FTIR probe can be inserted directly into a reaction vessel, or the reaction mixture can be flowed through a transmission cell, to continuously collect spectra. rsc.org
For this compound, key vibrational bands include the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-F stretches of the difluoromethyl group. As the reaction proceeds, the intensities of these bands will change. For example, in a Michael addition reaction, the C=C double bond is consumed, which would lead to the disappearance of its corresponding absorption peak in the IR spectrum. Concurrently, the C=O stretching frequency may shift depending on the nature of the newly formed product, and new peaks corresponding to the product will appear. researchgate.netmdpi.com
Research Findings: In-situ FTIR has been successfully employed to monitor a wide range of chemical processes, from polymerization reactions to electrochemically controlled radical reactions. rsc.orgmdpi.com In the synthesis of fluorinated urethane (B1682113) acrylates, FTIR spectroscopy was used to confirm the structure of the products by observing the characteristic C-F and C=O bands and the disappearance of the C=C monomer band upon polymerization. researchgate.netcapes.gov.br By plotting the absorbance of specific peaks against time, detailed kinetic profiles can be generated, providing mechanistic insights. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) - Reactant | Status During Reaction |
|---|---|---|---|
| C=O | Stretch | ~1710-1690 | Intensity may decrease; peak may shift |
| C=C | Stretch | ~1640-1620 | Intensity decreases and disappears |
| C-F | Stretch | ~1150-1050 | Peak may shift or change shape |
| C(sp³)-H (Product) | Stretch | - | New peak appears (~2950-2850) |
Table 2: Characteristic FTIR absorption bands for monitoring a hypothetical reaction of this compound (e.g., Michael Addition). The disappearance of the C=C stretch is a clear indicator of reaction progress.
Integrated and Complementary Methodologies
The most comprehensive understanding of a complex reaction system is often achieved by integrating multiple, complementary process analytical technologies. nih.gov A platform combining in-situ NMR, FTIR, and other techniques like UV/Vis spectroscopy or chromatography can provide a multi-dimensional view of the reaction. For instance, while ¹⁹F NMR specifically tracks the fate of the fluorinated core, FTIR can simultaneously provide information about non-fluorinated parts of the reacting molecules. This synergistic approach was demonstrated in the multistep synthesis of mesalazine, where NMR, IR, and UV/Vis were used to monitor different stages of the process, enabling real-time quantification of up to nine different process components. nih.gov Such a data-rich approach is invaluable for developing robust and highly controlled synthetic routes for complex molecules derived from this compound.
Future Perspectives and Emerging Research Avenues for 3,3 Difluoroprop 1 En 1 One Chemistry
Development of Sustainable and Green Synthetic Routes
The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of 3,3-difluoroprop-1-en-1-one and its derivatives, future research will likely focus on adhering to the principles of green chemistry. skpharmteco.comscienceinschool.orgacs.org This involves designing synthetic pathways that minimize waste, use less hazardous substances, and are more energy-efficient. skpharmteco.comscienceinschool.orgsnu.ac.krwikipedia.org
Current synthetic strategies often rely on multi-step processes which can generate significant waste. scienceinschool.org A key area of future research will be the development of one-pot syntheses or tandem reactions that reduce the number of steps and purification processes. For instance, exploring catalytic systems that can achieve multiple transformations in a single reaction vessel would represent a significant advancement. mdpi.com
The choice of solvents and reagents is another critical aspect of green chemistry. chemanager-online.com Future research will likely explore the use of greener solvents, such as water or bio-based solvents like Cyrene, which is a biodegradable alternative to traditional fossil-based solvents. chemanager-online.com Additionally, replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry that will be central to future synthetic designs for this compound. acs.orgmpg.de The use of earth-abundant and non-toxic metal catalysts is a particularly promising avenue. mpg.de
Furthermore, the concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a guiding principle. wikipedia.org Synthetic routes with high atom economy minimize the formation of byproducts, leading to less waste and more sustainable processes. scienceinschool.orgwikipedia.org For example, the development of a proline-mediated Knoevenagel condensation in ethanol (B145695) for the synthesis of p-hydroxycinnamic diacids showcases a move towards more sustainable conditions. mdpi.com
Exploration of Novel Catalytic Systems for Unprecedented Transformations
The reactivity of this compound can be significantly enhanced and controlled through the use of innovative catalytic systems. Future research in this area is poised to unlock new and previously unattainable chemical transformations.
Transition Metal Catalysis: Palladium-catalyzed reactions have already shown utility in the chemistry of related fluorinated compounds, such as in Heck-type reactions. thieme-connect.com Future work will likely expand the repertoire of palladium-catalyzed cross-coupling reactions involving this compound. Beyond palladium, there is vast potential for exploring other transition metals like nickel, copper, and iron, which are more earth-abundant and less toxic. mpg.denih.gov For instance, nickel-catalyzed hydrodefluorination of CF3-substituted alkenes has been shown to be effective, suggesting potential applications for modifying the difluoroalkene moiety. nih.gov Copper catalysis has also been employed in olefination reactions to produce fluorinated alkenes. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a powerful and often more sustainable alternative to metal-based systems. Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide, have proven effective in a variety of asymmetric transformations. mdpi.com Future research could focus on designing specific organocatalysts for enantioselective reactions with this compound, enabling the synthesis of chiral fluorinated building blocks.
Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions, often under mild conditions. Organo-photoredox catalysis has been successfully applied to the gem-difluoroallylation of ketones. chemrxiv.org Exploring the application of photoredox catalysis to reactions involving this compound could lead to novel C-C and C-heteroatom bond formations.
I(I)/I(III) Catalysis: Recent studies have demonstrated the use of hypervalent iodine catalysis for the activation of cyclopropenes, leading to tetrafluorination. whiterose.ac.uk This type of catalysis, which involves the in situ generation of a reactive iodine(III) species, could potentially be adapted for unique transformations of the double bond in this compound.
The table below summarizes potential novel catalytic approaches for this compound.
| Catalytic System | Potential Transformation | Key Advantages |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Stille) | Well-established, high efficiency |
| Nickel | Reductive couplings, C-H functionalization | Earth-abundant, unique reactivity |
| Copper | Olefination, trifluoromethylation | Cost-effective, versatile |
| Organocatalysis | Asymmetric synthesis, conjugate additions | Metal-free, enantioselective |
| Photoredox Catalysis | Radical reactions, C-C bond formation | Mild conditions, novel reactivity |
| I(I)/I(III) Catalysis | Fluorination, difunctionalization | Unique activation modes |
Expanding the Scope of Derivatization and Scaffold Construction
The unique electronic properties of this compound make it an attractive building block for the synthesis of diverse and complex molecular architectures. Future research will undoubtedly focus on expanding its derivatization and its use in the construction of novel scaffolds.
Derivatization of this compound can provide access to a wide array of functionalized molecules. doi.orglibretexts.org Introducing various substituents onto the carbon backbone or modifying the carbonyl group can lead to compounds with tailored properties. For example, derivatization is a common strategy in high-performance liquid chromatography (HPLC) to enhance the detection of analytes. libretexts.orgddtjournal.com
In the context of scaffold construction, this compound can be envisioned as a versatile component in the assembly of more complex structures. Scaffolds in chemistry are core structures to which various functional groups can be attached, analogous to the use of scaffolding in construction to provide a framework. biljax.combpsdepot.co.ukworkplacenl.caosha.govjumbo.as The presence of the difluoromethylene group and the reactive enone system in this compound offers multiple points for further chemical modification.
Future research directions in this area could include:
Cycloaddition Reactions: The double bond of this compound could participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct carbocyclic and heterocyclic ring systems. The related compound, 1-(3-bromo-3,3-difluoroprop-1-ynyl)benzene, has been shown to be a good dienophile in Diels-Alder reactions. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient for building molecular complexity. mdpi.com Designing MCRs that incorporate this compound would be a powerful strategy for rapidly generating libraries of novel fluorinated compounds.
Synthesis of Fluorinated Analogues of Natural Products and Pharmaceuticals: The gem-difluoroalkene moiety is a known bioisostere of a carbonyl group, offering increased metabolic stability. nih.gov Future work could focus on incorporating the this compound motif into known bioactive scaffolds to create new drug candidates with improved pharmacokinetic properties.
Theoretical Predictions and Computational Design of New Reactions
Computational chemistry and theoretical studies are becoming increasingly indispensable tools in modern chemical research. For this compound, these methods can provide profound insights into its reactivity and guide the experimental design of new reactions.
Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound. mdpi.com By mapping out the potential energy surfaces of different reaction pathways, researchers can understand why certain products are formed and identify the key transition states that govern the reaction's outcome. srneclab.cz This knowledge is crucial for optimizing reaction conditions and for predicting the feasibility of new transformations. For example, theoretical studies have been instrumental in understanding the different modes of activation in thiourea-tertiary amine organocatalysis. mdpi.com
Predicting Reactivity and Selectivity: Computational models can predict the regioselectivity and stereoselectivity of reactions. For instance, in the Diels-Alder reaction of related fluorinated compounds, theoretical arguments have been used to explain the observed regioselectivity. researchgate.net Such predictions can save significant experimental effort by focusing on the most promising reaction pathways.
Designing Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the interaction between the substrate and the catalyst, researchers can rationally modify the catalyst structure to achieve a desired outcome. This approach has been used to develop chiral bifunctional dual H-bond donor catalysts. mdpi.com
The integration of theoretical predictions with experimental work creates a powerful feedback loop. Experimental results can validate and refine computational models, while theoretical insights can guide the discovery of new and unexpected chemical reactivity for this compound.
Interdisciplinary Research Integrating this compound into Advanced Materials and Chemical Biology Tools
The unique properties of this compound make it a promising candidate for applications beyond traditional organic synthesis, extending into the realms of materials science and chemical biology.
Advanced Materials: The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, such as thermal stability, lipophilicity, and electronic characteristics. nih.gov These modifications can be harnessed to create advanced materials with novel functionalities. For example, polymers and composites incorporating the this compound unit could exhibit enhanced properties. routledge.com Future research could explore the synthesis of such materials and investigate their potential applications in areas like electronics, coatings, and specialty polymers.
Chemical Biology Tools: The gem-difluoroalkene group is recognized as a stable mimic of the carbonyl group, which is a common functional group in biologically active molecules. nih.gov This bioisosteric relationship makes this compound and its derivatives valuable tools for chemical biologists.
Photoaffinity Labeling: A derivative of a related compound, 3-(1,1-difluoroprop-2-ynyl)-3H-diazirin-3-yl, has been designed as a photoaffinity probe. colab.ws This compact functional group allows for photochemical coupling to a biological target, followed by a "click" reaction for purification and identification of the target. colab.ws Similar strategies could be developed using derivatives of this compound to study protein-ligand interactions. Diaziridines, which are precursors to diazirines used in photoaffinity labeling, are highly strained three-membered heterocycles with two nitrogen atoms. mdpi.com
Enzyme Interactions and Metabolic Pathways: The sodium salt of a related compound, sodium 1-cyano-3,3-difluoroprop-1-en-2-olate, has been used in the study of enzyme interactions and metabolic pathways. The fluorine atoms can influence the compound's reactivity and stability, providing a tool to probe biological systems.
The interdisciplinary nature of this research requires collaboration between synthetic chemists, materials scientists, and biologists to fully realize the potential of this compound in these cutting-edge fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
